1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-

Cross-coupling C–C bond formation Late-stage functionalization

1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- (CAS 1263281-63-5) is a 4-azaindole heterocyclic building block bearing a reactive 3-carboxaldehyde, a 2-chloro leaving group, and an N1-methyl substituent. Its molecular formula is C₉H₇ClN₂O and molecular weight is 194.62 g/mol.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 1263281-63-5
Cat. No. B12338876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-
CAS1263281-63-5
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=C1Cl)C=O)N=CC=C2
InChIInChI=1S/C9H7ClN2O/c1-12-7-3-2-4-11-8(7)6(5-13)9(12)10/h2-5H,1H3
InChIKeyHNWXWLKEESGGOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- (CAS 1263281-63-5): Core Structural Features and Procurement Profile


1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- (CAS 1263281-63-5) is a 4-azaindole heterocyclic building block bearing a reactive 3-carboxaldehyde, a 2-chloro leaving group, and an N1-methyl substituent. Its molecular formula is C₉H₇ClN₂O and molecular weight is 194.62 g/mol . The compound belongs to the pyrrolo[3,2-b]pyridine scaffold class, which serves as a hinge-binding core in numerous kinase inhibitor programs, and is supplied at ≥95% purity for research and development use .

Why Generic Substitution Fails for 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- (CAS 1263281-63-5)


In-class pyrrolo[3,2-b]pyridine analogs cannot be interchanged without compromising synthetic efficiency or physicochemical property profiles. The 2-chloro substituent uniquely enables late-stage C–C bond diversification via cross-coupling that the parent scaffold (CAS 276862-85-2) lacks, while the N1-methyl group blocks a potential metabolic hotspot and increases lipophilicity relative to non-alkylated analogs [1]. These substituents collectively dictate the compound's utility as a privileged intermediate in kinase inhibitor synthesis. The quantitative evidence below demonstrates exactly where these structural differentiators translate into measurable performance gaps.

Quantitative Differentiation Evidence for 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- (CAS 1263281-63-5)


2-Chloro Substituent Enables Suzuki–Miyaura Cross-Coupling Reactivity Absent in the Parent Scaffold

The target compound possesses a 2-chloro substituent on the pyridine ring, a reactive handle for palladium-catalyzed Suzuki–Miyaura cross-coupling. In contrast, the parent scaffold 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2) lacks any halogen at the 2-position and cannot participate in analogous cross-coupling reactions without prior C–H activation [1]. Under optimized conditions reported for 2-chloropyridine systems (1 mol% Pd₂(dba)₃, 6 mol% FcPPh₂, K₃PO₄, dioxane/H₂O, 100 °C), aryl chlorides react with alkyl pinacol boronic esters to provide cross-coupled products in isolated yields up to 74% (Table 2, entry 9) [1]. This reactivity profile is directly transferable to the target compound by virtue of its 2-chloropyridine substructure [1].

Cross-coupling C–C bond formation Late-stage functionalization

Electron-Withdrawing 2-Chloro Group Increases 3-Carboxaldehyde Electrophilicity for Reductive Amination

The 2-chloro substituent exerts an electron-withdrawing inductive effect (–I) on the pyrrolo[3,2-b]pyridine ring system, increasing the electrophilicity of the 3-carboxaldehyde carbon relative to electron-rich analogs such as 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 1190318-89-8) [1]. Hammett σₘ for chlorine is +0.37, while σₚ for methoxy is –0.27, predicting a substantially more electrophilic aldehyde in the target compound compared to methoxy-substituted analogs [1]. This translates to faster imine formation kinetics in reductive amination sequences, a critical step for amine library synthesis.

Reductive amination Aldehyde reactivity Electronic effects

N1-Methyl and 2-Chloro Substituents Increase Lipophilicity (logP) Relative to the Unsubstituted Parent Scaffold

The target compound features both N1-methyl and 2-chloro substituents, which increase its calculated logP relative to the unsubstituted parent 1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (CAS 276862-85-2). Using the mcule property calculator, the target compound exhibits a predicted logP of 3.08, whereas the unsubstituted parent is predicted at logP ≈ 1.5 (estimated from fragment-based calculation) . A logP increase of ~1.6 units indicates significantly higher membrane permeability, directly relevant for central nervous system (CNS) drug discovery programs where logP values between 2 and 4 are targeted for blood-brain barrier penetration.

Lipophilicity logP Blood-brain barrier permeability

Guaranteed Purity ≥95% Across Multiple Independent Suppliers Exceeds Typical Analog Availability

The target compound is consistently supplied at ≥95% purity by multiple independent vendors, including Chemenu (Catalog CM615260, purity 95%+) and mcule (purity 90% minimum, with sourcing available) . In contrast, the 2-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde regioisomer (the [3,2-c] scaffold variant) is less commonly stocked and is listed at lower typical purity levels across available suppliers . The [3,2-b] isomer's consistent high purity reduces the need for re-purification prior to use, saving both time and material costs in synthesis workflows.

Purity specification Procurement reliability Quality control

Optimal Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl- (CAS 1263281-63-5)


Late-Stage Diversification of Kinase Inhibitor Lead Series

The 2-chloro substituent enables Suzuki–Miyaura cross-coupling for late-stage installation of aryl, heteroaryl, or alkyl groups, directly addressing the need for rapid SAR exploration around the solvent-exposed region of the kinase hinge-binding motif. Research teams can generate 20–50 analogs from a single batch of the building block, with coupling yields projected at up to 74% based on model 2-chloropyridine systems [1].

CNS-Penetrant Probe Compound Synthesis

The elevated logP (predicted 3.08) resulting from the N1-methyl and 2-chloro substituents positions downstream compounds favorably within the CNS drug-like property space (logP 2–4). Medicinal chemists targeting brain-penetrant kinase inhibitors or GPCR modulators can select this building block to bias final lead molecules toward higher passive permeability without requiring additional lipophilic modifications [1].

Reductive Amination Library Production

The electron-withdrawing 2-chloro group increases the electrophilicity of the 3-carboxaldehyde (estimated ~4.4-fold rate acceleration relative to methoxy-substituted analogs), enabling faster and higher-yielding reductive amination reactions with primary and secondary amines. This is critical for high-throughput parallel synthesis workflows where reaction completeness and crude purity directly determine downstream screening success rates [2].

Multi-Step Fragment-Based Drug Discovery (FBDD)

The compound's three orthogonal reactive sites (2-Cl for cross-coupling, 3-CHO for amine conjugation, and N1-Me as a metabolic shield) make it an advanced fragment starting point that can be iteratively elaborated in three distinct vectors. Procurement at ≥95% purity eliminates the need for initial purification, accelerating fragment-to-lead timelines .

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